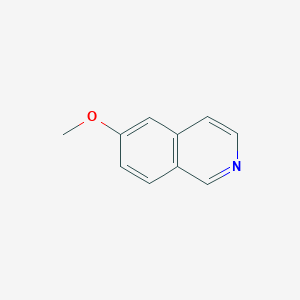

6-Methoxyisoquinoline

Descripción general

Descripción

6-Methoxyisoquinoline (CAS: 52986-70-6) is a heterocyclic aromatic compound featuring a methoxy group at the 6-position of the isoquinoline scaffold. Isoquinolines are structurally related to quinolines but differ in the fusion position of the benzene and pyridine rings. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive alkaloids and pharmaceuticals. For instance, it is utilized in the synthesis of cristadine, a benzylisoquinoline alkaloid isolated from Leguminosae plants, which contains a 7-hydroxy-6-methoxyisoquinoline core . Synthetic routes for this compound derivatives often involve Pictet-Spengler cyclization, bromination, and catalytic functionalization, with yields exceeding 85% in optimized conditions .

Métodos De Preparación

La preparación de S-3536 implica varias rutas de síntesis y condiciones de reacción. Un método común es la técnica de extracción en fase sólida, que es efectiva para preparar muestras en química . Este método implica el uso de microextracción en fase sólida (SPME), microextracción en fase sólida en tubo (IT-SPME) y microextracción en fase sólida magnética (MSPE). Estas técnicas se integran con métodos analíticos cromatográficos como la cromatografía líquida (LC) y la cromatografía de gases (GC) para mejorar la precisión y la eficiencia del proceso de preparación .

Análisis De Reacciones Químicas

S-3536 se somete a varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen yodo (I₂) y sulfuro de sodio (Na₂S), que reaccionan para formar yoduro de sodio (NaI) y S-3536 . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Antidiabetic Research

Recent studies have focused on novel derivatives of 6-methoxyisoquinoline for their potential as pharmacological agents targeting diabetes. For instance, compounds derived from 6-methoxy-3,4-dihydro-1H-isoquinoline have been identified as positive allosteric modulators of GLP-1R and GIPR, which are crucial in glucose metabolism regulation .

Table 1: Summary of Antidiabetic Compounds Derived from this compound

| Compound Name | Mechanism of Action | Reference |

|---|---|---|

| 6-Methoxy-3,4-dihydro-1H-isoquinoline | PAM of GLP-1R and GIPR | |

| This compound derivatives | Various pathways affecting glucose levels |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies. It has been shown to exhibit significant activity against different bacterial strains, making it a candidate for developing new antibiotics .

Fluorescent Probes

Due to its ability to bind nucleic acids and proteins, this compound can be utilized as a fluorescent probe in biochemical assays. This application is particularly valuable in cellular imaging and tracking biological processes .

Table 2: Applications of this compound as a Fluorescent Probe

| Application Type | Description | Reference |

|---|---|---|

| Cellular Imaging | Used for visualizing cellular components | |

| Protein Interaction Studies | Probing protein-nucleic acid interactions |

Signal Amplification Techniques

The compound has also been employed in Tyramide Signal Amplification (TSA), enhancing signal detection in immunohistochemistry (IHC) and in situ hybridization (ISH) techniques .

Material Science Applications

In material science, this compound serves as a building block for synthesizing various organic compounds with potential pharmaceutical applications. Researchers have explored its role in developing materials with specific electronic properties and stability .

Table 3: Material Science Applications of this compound

| Application Type | Description | Reference |

|---|---|---|

| Organic Synthesis | Building block for drug development | |

| Electronic Materials | Development of stable organic electronics |

Case Study 1: Synthesis and Characterization of Derivatives

A recent study synthesized several derivatives of this compound, evaluating their biological activities through computational methods and experimental assays. The findings indicated that modifications at the isoquinoline ring could enhance the compound's bioactivity against specific targets .

Case Study 2: Antimicrobial Efficacy Evaluation

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. Results demonstrated significant inhibition zones, supporting its potential use as a template for new antibiotic agents .

Mecanismo De Acción

El mecanismo de acción de S-3536 implica su interacción con dianas moleculares y vías específicas. Por ejemplo, los ácidos bórico, que están relacionados con S-3536, presentan perfiles de coordinación reversible que se pueden explorar como herramientas de construcción molecular . Estas interacciones permiten que S-3536 ejerza sus efectos al modular vías bioquímicas y dianas moleculares específicas .

Comparación Con Compuestos Similares

Structural Comparison with Similar Isoquinoline Derivatives

Table 1: Structural and Functional Group Comparisons

- Positional Isomerism: The 6-methoxy group in isoquinoline derivatives influences electronic distribution and steric interactions compared to 7-methoxy analogs. For example, 7-(benzyloxy)-6-methoxyisoquinoline derivatives exhibit regioselective reactivity in metalation reactions, enabling tailored functionalization .

- Dimethoxy Derivatives: 6,7-Dimethoxyisoquinolines (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate) demonstrate increased lipophilicity (LogP ~2.5), enhancing blood-brain barrier penetration in CNS-targeted drugs .

Physicochemical Properties

Table 3: Physicochemical Profile

| Property | This compound | 6-Methoxyquinoline | 6,7-Dimethoxyisoquinoline |

|---|---|---|---|

| Molecular Weight | 173.19 g/mol | 159.18 g/mol | 207.23 g/mol |

| LogP | ~2.1 (estimated) | 2.5 | ~3.0 |

| Water Solubility | Low | Moderately low | Very low |

| Melting Point | Not reported | 45–47°C | 120–122°C |

- Solubility: The methoxy group enhances solubility in organic solvents (e.g., CH₂Cl₂, THF) but reduces aqueous solubility. HCl salts of this compound (CAS: 915865-96-2) improve bioavailability .

Actividad Biológica

6-Methoxyisoquinoline (6-MIQ) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an isoquinoline derivative with the molecular formula and a molecular weight of approximately 175.19 g/mol. The methoxy group at the 6-position significantly influences its biological activity.

Biological Activities

The biological activities of 6-MIQ encompass a broad spectrum, including:

- Anticancer Activity : 6-MIQ has shown promising results against various cancer cell lines. For instance, it exhibited significant cytotoxicity with IC50 values ranging from 0.69 to 22 µM against different cancer cell lines such as MCF-7 and HCT116 .

- Antiviral Properties : Recent studies indicated that isoquinoline derivatives, including 6-MIQ, possess antiviral activities against viruses such as SARS-CoV-2 and H1N1. In vitro studies demonstrated IC50 values of 9.1 µM for inhibiting SARS-CoV-2 replication in nasal epithelial cells .

- Antibacterial and Antifungal Activities : Isoquinolines are known for their antimicrobial properties. 6-MIQ has been reported to exhibit both antibacterial and antifungal effects, making it a candidate for further development in treating infections.

- Neuropharmacological Effects : As a ligand for melatonin receptors, 6-MIQ displays potential in modulating neuropsychiatric conditions. Binding affinity studies reveal that it has nanomolar affinities for both MT1 and MT2 melatonin receptor subtypes, indicating its role in regulating sleep and mood disorders .

The mechanisms underlying the biological activities of 6-MIQ are multifaceted:

- Cytotoxic Mechanism : The cytotoxic effects are believed to be associated with the induction of reactive oxygen species (ROS) that lead to endoplasmic reticulum stress and apoptosis in cancer cells .

- Antiviral Mechanism : The antiviral activity may involve interference with viral replication pathways, particularly through inhibition of viral protein synthesis and modulation of host cell signaling pathways .

Case Studies

-

Anticancer Efficacy :

- A study evaluated the cytotoxicity of various isoquinoline derivatives, including 6-MIQ, against human cancer cell lines. The results indicated that compounds with substituents at the C-7 position exhibited enhanced bioactivity compared to their unsubstituted counterparts.

- IC50 values for selected compounds ranged from 1.3 to 10 µM against various cancer lines, highlighting the potential of 6-MIQ as an anticancer agent .

- Antiviral Activity Against SARS-CoV-2 :

Data Table

Q & A

Basic Research Questions

Q. What are the primary physicochemical properties of 6-Methoxyisoquinoline, and how are they experimentally determined?

- Answer : Key properties include molecular formula (C₁₀H₉NO), molecular weight (159.18 g/mol), boiling point (295.6°C), density (1.131 g/cm³), and flash point (108.4°C) . These are determined via methods like differential scanning calorimetry (DSC) for melting points, gas chromatography (GC) for purity, and nuclear magnetic resonance (NMR) for structural confirmation. SMILES (COC1=CC=NC2=C1C=CC=C2) and InChIKey (UQBWYWCIBNWMPI-UHFFFAOYSA-N) are critical for computational modeling .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : While classified as non-hazardous under GHS, standard precautions include using PPE (gloves, goggles), working in a fume hood, and storing at ambient temperatures . Spills should be neutralized with inert adsorbents and disposed of per institutional guidelines.

Q. How is the purity of this compound validated in synthetic workflows?

- Answer : Purity (≥98%) is confirmed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, complemented by thin-layer chromatography (TLC) for rapid assessment. Mass spectrometry (MS) and elemental analysis further validate molecular integrity .

Advanced Research Questions

Q. What mechanistic insights explain the preferential formation of this compound derivatives in acid-catalyzed Stobbe condensations?

- Answer : Electrophilic aromatic substitution via carbonium ion intermediates (e.g., XIII) favors methoxy group stabilization at the 6-position due to resonance effects. Kinetic studies using deuterated solvents and DFT calculations can elucidate regioselectivity .

Q. How can discrepancies in reported boiling points (e.g., 295.6°C vs. literature variations) be resolved during synthesis optimization?

- Answer : Contradictions may arise from impurities or varying pressure conditions. Researchers should cross-validate data using vacuum distillation under controlled pressures (e.g., 10–20 mmHg) and characterize fractions via GC-MS .

Q. What strategies improve yield in multi-step syntheses of this compound-based pharmacophores?

- Answer : Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). For example, palladium-catalyzed cross-coupling reactions benefit from ligand screening (e.g., XPhos) and microwave-assisted heating to reduce side products .

Q. How do structural modifications (e.g., 7-hydroxy or 3,4-dihydro analogs) impact biological activity?

- Answer : Introduce substituents via Friedel-Crafts alkylation or reductive amination, then assess activity in vitro (e.g., enzyme inhibition assays). Comparative studies using 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline (CAS 4602-73-7) reveal altered binding affinities due to hydrogen-bonding interactions .

Q. What computational tools are effective for predicting the spectroscopic profiles of this compound derivatives?

- Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes. Validate against experimental data from NIST Standard Reference Database 69 .

Q. Methodological Guidance

Q. How to design a stability study for this compound under varying storage conditions?

- Answer : Expose samples to accelerated degradation (40°C/75% RH) for 4–12 weeks. Monitor decomposition via HPLC-MS and identify degradation products (e.g., demethylation byproducts) using high-resolution MS .

Q. What analytical workflows address low yields in scaled-up syntheses?

- Answer : Implement process analytical technology (PAT) like in-situ FTIR for real-time monitoring. Troubleshoot via kinetic profiling and impurity mapping using LC-MS/MS .

Q. Data Contradiction Analysis

Q. Why do different sources report conflicting optical activity for this compound?

- Answer : Early studies may have overlooked trace enantiomers. Use chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection to confirm the absence of optical activity, as supported by its planar structure and lack of stereocenters .

Q. How to reconcile variations in reported melting points for derivatives like 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one?

Propiedades

IUPAC Name |

6-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNUJESLPUNSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452920 | |

| Record name | 6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52986-70-6 | |

| Record name | 6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.